3-Fluoro-[1,1'-biphenyl]-4-carbonitrile
Description
Properties
IUPAC Name |
2-fluoro-4-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYKZHNAWEFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376918 | |
| Record name | 2-fluoro-4-phenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503177-15-9 | |
| Record name | 2-fluoro-4-phenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods: In industrial settings, the production of 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile serves as a versatile building block in organic synthesis. Its fluorinated structure enhances the reactivity and stability of intermediates in chemical reactions, making it valuable for developing novel compounds.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Electrophilic Aromatic Substitution | Substitutes electrophiles on the aromatic ring due to electron-withdrawing effects. |
| Nucleophilic Aromatic Substitution | Reacts with nucleophiles, facilitated by the carbonitrile group. |
| Cross-Coupling Reactions | Utilized in forming complex organic molecules through coupling reactions. |
Biology
In biological research, this compound has been investigated for its potential antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains.
Case Study: Antimicrobial Activity
- Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC of 32 µg/mL against Gram-positive bacteria.
- Inhibition Zone Diameter (IZD): The IZD was measured at 15 mm, indicating moderate antibacterial activity.
Table 2: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | IZD (mm) |
|---|---|---|
| This compound | 32 | 15 |
| Reference Compound A | 16 | 20 |
| Reference Compound B | 64 | 10 |
Medicine
The compound is being explored for its potential therapeutic applications, particularly in drug development. Its ability to modulate biological pathways makes it a candidate for treating conditions such as cancer and inflammation.
Mechanism of Action:
this compound may interact with specific enzymes and receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Industrial Applications
In the industrial sector, this compound is utilized in the production of advanced materials such as:
- Liquid Crystals: Used in displays and electronic devices due to their unique optical properties.
- Organic Light-Emitting Diodes (OLEDs): Serves as an essential component in the development of efficient lighting and display technologies.
Mechanism of Action
The mechanism of action of 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key biphenyl-4-carbonitrile derivatives and their substituents:
Physical and Spectral Properties
- Melting Points : Derivatives with bulky substituents (e.g., triazine-linked compounds) exhibit higher melting points due to increased rigidity. For example, 4’-triazine derivatives (e.g., 4a , 5h ) show m.p. ranges of 204–206°C and 279–281°C, respectively .
- Spectral Data: IR Spectroscopy: The cyano group exhibits a strong absorption near 2220–2226 cm⁻¹, as seen in this compound analogs . NMR: The fluorine atom in 3-Fluoro derivatives causes distinct deshielding in adjacent protons. For instance, in 4’-((diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile, aromatic protons resonate at δ 7.55–7.8 ppm .
Functional and Application Differences
- Optical Properties: Nonlinear Optics (NLO): Fluorinated biphenyls like this compound exhibit enhanced hyperpolarizability (β) compared to non-fluorinated analogs. For example, 4’-citronelloxy-[1,1’-biphenyl]-4-carbonitrile (S-CCB) shows a chiral-dependent β123/β333 ratio, critical for second-harmonic generation (SHG) applications .
- Electron Transport: The cyano group in 4’-mercapto-[1,1’-biphenyl]-4-carbonitrile (M2) facilitates asymmetric coupling to gold electrodes, yielding conductance plateaus near 0.01G₀, distinct from symmetric dithiol derivatives .
Research Findings and Key Insights
- Substituent Effects :
- Synthetic Flexibility : Palladium-catalyzed cross-coupling reactions enable efficient synthesis of diverse derivatives, including triazine-linked biphenyls .
- Chirality : Fluorine and chiral substituents (e.g., citronelloxy) induce significant optical anisotropy, critical for advanced material design .
Biological Activity
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is an organic compound notable for its unique structural features, which include a fluorine atom and a carbonitrile group attached to a biphenyl framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H8FN, and its structure can be represented as follows:
This compound's structural characteristics contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications.
The biological activity of this compound is believed to involve its interaction with various molecular targets. Preliminary studies suggest that the fluorine substituent may enhance binding affinities with specific enzymes or receptors, potentially leading to increased therapeutic efficacy. The mechanisms of action may include modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis .
Anticancer Potential
The anticancer properties of biphenyl derivatives have been explored extensively. For example, fluorinated compounds have shown promise in inhibiting cancer cell growth in various in vitro studies. A notable case study involved the evaluation of fluorinated biphenyls in breast cancer cell lines, where compounds demonstrated a biphasic dose-response relationship that could be leveraged for therapeutic strategies . Although direct studies on this compound are lacking, the implications of fluorination in enhancing anticancer activity are significant.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds to highlight its unique properties. The following table summarizes key features and potential activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-[1,1'-biphenyl]-4-carbonitrile | Chlorine instead of fluorine | May exhibit different reactivity patterns |
| 3-Nitro-[1,1'-biphenyl]-4-carbonitrile | Nitro group instead of fluorine | Potentially different biological activity |
| 4-Fluoro-[1,1'-biphenyl]-4-ol | Hydroxyl group at para position | Exhibits different solubility properties |
Case Study 1: Antimicrobial Testing
A series of biphenyl derivatives were tested for their antimicrobial efficacy against common pathogens. The results indicated that modifications at the para position significantly influenced antibacterial activity. The introduction of a carbonitrile group at the para position was associated with enhanced potency against E. coli .
Case Study 2: Anticancer Activity Evaluation
In a study examining the effects of various fluorinated compounds on breast cancer cell lines (MCF-7), it was found that compounds similar to this compound exhibited significant cytotoxic effects at low concentrations. This suggests that the presence of a fluorine atom may play a crucial role in enhancing the efficacy of these compounds against cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile?
The compound can be synthesized via cobalt-catalyzed cross-coupling reactions. For example, a derivative (4'-(1,3-dioxolan-2-yl)-3-fluoro-[1,1'-biphenyl]-4-carbonitrile) was prepared by reacting bromo-fluorobenzonitrile with a zinc pivalate reagent in THF at 40°C for 36 hours, followed by purification via silica gel column chromatography (75% yield) . Alternative methods include palladium-catalyzed multi-component reactions (e.g., Kumada–Sonogashira–Suzuki processes) for introducing alkynyl or aryl groups .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 7.8 ppm for aromatic protons in biphenyl systems) .
- Mass spectrometry : High-resolution MS (HR-MS) to verify molecular weight (e.g., m/z 240 for a derivative) .
- Chromatography : Flash column chromatography (e.g., DCM/hexane eluent) and recrystallization (ethanol) for purity .
Q. What functionalization strategies are used to modify the biphenyl core?
Common modifications include:
- Electrophilic substitution : Introducing hydroxy or methoxy groups via dearomatization (e.g., using NOPF₆ as an oxidant) .
- Schiff base formation : Reacting 4'-formyl derivatives with amines to create imine linkages .
- Thiolation : Adding mercapto groups (-SH) for surface anchoring in conductance studies .
Q. What role do catalysts play in the synthesis of derivatives?
Catalysts like cobalt and palladium are critical for cross-coupling reactions. For example, cobalt enables Suzuki-type couplings between aryl halides and organozinc reagents , while palladium facilitates multi-component alkynyl-aryl bond formation . Catalyst choice impacts yield and regioselectivity.
Q. How are purification challenges addressed for fluorinated biphenyl derivatives?
Silica gel column chromatography is standard for isolating intermediates (e.g., using THF/ethyl acetate gradients) . For polar derivatives, recrystallization from ethanol or acetone/hexane mixtures improves purity .
Advanced Research Questions
Q. How does fluorination influence electronic properties in asymmetric biphenyl systems?
Fluorination alters electron density distribution, as shown in conductance studies. For 4’-mercapto-[1,1'-biphenyl]-4-carbonitrile, asymmetric fluorine substitution induces slight I–V curve asymmetries but maintains high conductance due to coherent electronic coupling across the molecule . This contrasts with symmetric dithiol derivatives, where conductance is more predictable .
Q. Can computational models predict mesophase behavior in liquid crystal applications?
Yes. Density functional theory (DFT) and coordinately saturated anion models (CSAM) have been used to predict binding affinities of fluorinated biphenyls (e.g., 3-fluoro-4′-pentyl derivatives) to metal salts. These models correlate with experimental LC reorientation kinetics in response to competitive ligands like DMMP .
Q. What mechanisms drive dearomatization reactions in biphenylcarbonitrile derivatives?
Dearomatization of phenol derivatives (e.g., forming tetrahydro-biphenyls) proceeds via visible-light photoredox pathways without catalysts. Key steps include imine formation and oxidative liberation of cyclohexene products, as seen in 4'-hydroxy-1,2,3,4-tetrahydro derivatives (70% yield) .
Q. How do molecular bend angles affect mesophase formation in liquid crystals?
Substituents like hexyloxy or pentyl groups adjust bend angles, influencing nematic-to-twist-bend phase transitions. For example, 4'-hexyloxy derivatives exhibit melting points ~56–58°C, with phase behavior validated via differential scanning calorimetry (DSC) and polarized microscopy .
Q. What strategies optimize multi-step synthesis of complex biphenylcarbonitriles?
Sequential Pd-catalyzed reactions (e.g., Kumada–Sonogashira–Suzuki) enable efficient alkynyl-aryl bond formation. For example, 4’-((4-methoxyphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile was synthesized in one pot via iterative cross-coupling, achieving high regioselectivity and yield . Reaction monitoring via TLC and intermediate purification are critical for scalability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
